molecular formula C9H6BrN B100496 8-Bromoquinoline CAS No. 16567-18-3

8-Bromoquinoline

Cat. No.: B100496
CAS No.: 16567-18-3
M. Wt: 208.05 g/mol
InChI Key: PIWNKSHCLTZKSZ-UHFFFAOYSA-N
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Description

8-Bromoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 8th position of the quinoline ring. This compound is widely used in various industrial processes, including the synthesis of dyes, food colors, pharmaceutical reagents, and pH indicators .

Mechanism of Action

Target of Action

8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes

Mode of Action

This compound undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . This suggests that it interacts with its targets through a heteroarylation reaction, leading to the formation of new compounds.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

8-Bromoquinoline interacts with various biomolecules in biochemical reactions. It undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives

Cellular Effects

Given its wide use in the synthesis of pharmaceutical reagents , it can be inferred that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with other molecules at the molecular level. It is known to undergo direct heteroarylation reaction with various heteroaromatic compounds . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoquinoline can be synthesized through several methods. One common method involves the bromination of quinoline using N-bromosuccinimide in the presence of a catalyst. The reaction is typically carried out in a solvent such as chloroform at a controlled temperature .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 8-Chloroquinoline
  • 8-Aminoquinoline
  • 3-Bromoquinoline
  • 7-Bromoisoquinoline

Comparison: 8-Bromoquinoline is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical reactivity and properties. Compared to 8-Chloroquinoline, this compound is more reactive in substitution reactions due to the larger atomic size and lower electronegativity of bromine . This makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

8-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWNKSHCLTZKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168009
Record name Quinoline, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16567-18-3
Record name 8-Bromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16567-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 8-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016567183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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